molecular formula C4H9N3OS B14155278 N-ethyl-2-formylhydrazinecarbothioamide CAS No. 31409-15-1

N-ethyl-2-formylhydrazinecarbothioamide

Cat. No.: B14155278
CAS No.: 31409-15-1
M. Wt: 147.20 g/mol
InChI Key: BLJFHNQORZOJQD-UHFFFAOYSA-N
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Description

N-ethyl-2-formylhydrazinecarbothioamide is a chemical compound with the molecular formula C4H9N3OS It is known for its unique structure, which includes an ethyl group, a formyl group, and a hydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-formylhydrazinecarbothioamide typically involves the reaction of ethylhydrazinecarbothioamide with formylating agents under controlled conditions. One common method includes the use of formic acid or formyl chloride as the formylating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-formylhydrazinecarbothioamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield formyl oxides, while reduction can produce various hydrazine derivatives.

Scientific Research Applications

N-ethyl-2-formylhydrazinecarbothioamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-ethyl-2-formylhydrazinecarbothioamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-2-formylhydrazinecarbothioamide
  • N-propyl-2-formylhydrazinecarbothioamide
  • N-ethyl-2-acetylhydrazinecarbothioamide

Uniqueness

N-ethyl-2-formylhydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities or chemical reactivity, making it a valuable compound for targeted research and industrial applications.

Properties

CAS No.

31409-15-1

Molecular Formula

C4H9N3OS

Molecular Weight

147.20 g/mol

IUPAC Name

N-(ethylcarbamothioylamino)formamide

InChI

InChI=1S/C4H9N3OS/c1-2-5-4(9)7-6-3-8/h3H,2H2,1H3,(H,6,8)(H2,5,7,9)

InChI Key

BLJFHNQORZOJQD-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NNC=O

Origin of Product

United States

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